2H-Thiopyran-4-ol, tetrahydro-4-(4-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(+-)-
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Overview
Description
2H-Thiopyran-4-ol, tetrahydro-4-(4-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- is a complex organic compound that belongs to the class of thiopyrans. This compound is characterized by the presence of a thiopyran ring, a chlorophenyl group, and a dimethylamino methyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-4-ol, tetrahydro-4-(4-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction using a chlorinated aromatic compound.
Addition of the Dimethylamino Methyl Group: The dimethylamino methyl group is added through a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2H-Thiopyran-4-ol, tetrahydro-4-(4-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide or halogenating agents are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2H-Thiopyran-4-ol, tetrahydro-4-(4-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Thiopyran-4-ol, tetrahydro-4-(4-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiopyran Derivatives: Compounds with similar thiopyran ring structures.
Chlorophenyl Compounds: Compounds containing chlorophenyl groups.
Dimethylamino Methyl Compounds: Compounds with dimethylamino methyl groups.
Uniqueness
2H-Thiopyran-4-ol, tetrahydro-4-(4-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
119581-15-6 |
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Molecular Formula |
C14H21Cl2NOS |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
(3R,4S)-4-(4-chlorophenyl)-3-[(dimethylamino)methyl]thian-4-ol;hydrochloride |
InChI |
InChI=1S/C14H20ClNOS.ClH/c1-16(2)9-12-10-18-8-7-14(12,17)11-3-5-13(15)6-4-11;/h3-6,12,17H,7-10H2,1-2H3;1H/t12-,14+;/m0./s1 |
InChI Key |
DCSIAMGOAKTRLU-DSHXVJGRSA-N |
Isomeric SMILES |
CN(C)C[C@H]1CSCC[C@]1(C2=CC=C(C=C2)Cl)O.Cl |
Canonical SMILES |
CN(C)CC1CSCCC1(C2=CC=C(C=C2)Cl)O.Cl |
Origin of Product |
United States |
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